Product packaging for His-Val(Cat. No.:CAS No. 76019-15-3)

His-Val

Cat. No.: B3181310
CAS No.: 76019-15-3
M. Wt: 254.29 g/mol
InChI Key: VLDVBZICYBVQHB-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

His-Val is a dipeptide consisting of the amino acids L-Histidine and L-Valine. In research contexts, the Valine-Histidine (Val-His) sequence is found in the active sites of certain enzymes, such as catalase-related proteins, where this specific pairing is critical for function and distinguishes them from true catalases . This sequence is also a building block in various naturally occurring bioactive peptides, including neuromedin B, a mammalian bombesin-related peptide , and adrenomedullin, a potent vasodilator peptide . The presence of the histidine residue, which can act as a metal chelator and participate in proton transfer, alongside the hydrophobic valine, makes this dipeptide a compound of interest for studying enzyme mechanisms, peptide structure-function relationships, and as a precursor for the synthesis of more complex peptide structures. Researchers can utilize this compound to probe metabolic pathways involving histidine-containing compounds, which play roles in anti-oxidation and metal ion chelation . This product is provided as a high-purity compound to ensure consistent results in your scientific investigations. It is strictly for Research Use Only and is not intended for human, veterinary, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N4O3 B3181310 His-Val CAS No. 76019-15-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-6(2)9(11(17)18)15-10(16)8(12)3-7-4-13-5-14-7/h4-6,8-9H,3,12H2,1-2H3,(H,13,14)(H,15,16)(H,17,18)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDVBZICYBVQHB-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315425
Record name L-Histidyl-L-valine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Histidylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028898
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

76019-15-3
Record name L-Histidyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76019-15-3
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Record name L-Histidyl-L-valine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]-3-methylbutanoic acid
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Record name Histidylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028898
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis of His Val Containing Peptides

Enzymatic Pathways in Organisms

The biosynthesis of His-Val containing peptides begins with the independent synthesis of L-histidine and L-valine through distinct and highly regulated metabolic pathways. These pathways involve a series of enzymatic reactions that convert simple precursor molecules into the final amino acid structures.

The biosynthesis of L-histidine is a metabolically costly and complex process, involving ten enzymatic steps that transform phosphoribosyl pyrophosphate (PRPP) and adenosine triphosphate (ATP) into L-histidine. researchgate.netmdpi.com This pathway is remarkably conserved across bacteria, archaea, lower eukaryotes, and plants. researchgate.net The initial and rate-determining step is the condensation of ATP and PRPP, catalyzed by ATP-phosphoribosyltransferase. mdpi.comwikipedia.org The pathway proceeds through a series of intermediates, including phosphoribosyl-ATP, phosphoribosyl-AMP, and imidazole (B134444) glycerol-phosphate. A key feature of this pathway is its link to purine biosynthesis, as the intermediate 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) is produced and can be shuttled into the purine synthesis pathway. nih.gov The final two steps, the oxidation of L-histidinol to L-histidinal and then to L-histidine, are both catalyzed by the bifunctional enzyme histidinol dehydrogenase. researchgate.net

Key Intermediates and Enzymes in L-Histidine Biosynthesis

IntermediateEnzymeGene (E. coli)
Phosphoribosyl pyrophosphate (PRPP) + ATPATP-phosphoribosyltransferasehisG
Phosphoribosyl-ATP (PRATP)PRATP pyrophosphohydrolasehisIE
Phosphoribosyl-AMP (PRAMP)Phosphoribosyl-AMP cyclohydrolasehisIE
Phosphoribulosylformimino-AICAR-PPRFAR isomerasehisA
Imidazole glycerol-phosphate (IGP)Imidazole glycerol-phosphate synthasehisHF
Imidazole acetol-phosphate (IAP)Imidazoleglycerol-phosphate dehydratasehisB
L-Histidinol-phosphateHistidinol-phosphate aminotransferasehisC
L-HistidinolHistidinol-phosphate phosphatasehisB
L-HistidinalHistidinol dehydrogenasehisD
L-HistidineHistidinol dehydrogenasehisD

Given the significant energy expenditure required for histidine synthesis, its production is tightly regulated. The primary mechanism of regulation is feedback inhibition of the first enzyme in the pathway, ATP-phosphoribosyltransferase (HisG). mdpi.com The final product, L-histidine, acts as an allosteric inhibitor of this enzyme, effectively shutting down the pathway when sufficient histidine is present. wikipedia.orgnih.gov In addition to feedback inhibition, the expression of the histidine (his) operon, which encodes the enzymes for this pathway, is controlled by a transcriptional attenuation mechanism in some bacteria like E. coli and Salmonella typhimurium. nih.gov This allows for a graded response to histidine availability.

The biosynthesis of L-valine is a four-step pathway that begins with the precursor molecule pyruvate, a central metabolite derived from glycolysis. researchgate.net This pathway is responsible for the production of the branched-chain amino acids (BCAAs). The synthesis of L-valine involves the enzymes acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and a transaminase. researchgate.netnih.gov The initial and key regulatory step is catalyzed by AHAS, which condenses two molecules of pyruvate to form 2-acetolactate. researchgate.net This intermediate is then converted through a series of reactions to 2-ketoisovalerate, which is the direct precursor to L-valine. The final step is a transamination reaction where an amino group is transferred to 2-ketoisovalerate to yield L-valine. mdpi.com

Key Intermediates and Enzymes in L-Valine Biosynthesis

PrecursorIntermediateEnzyme
2 Pyruvate2-AcetolactateAcetohydroxyacid synthase (AHAS)
2-Acetolactate2,3-Dihydroxy-isovalerateAcetohydroxyacid isomeroreductase (AHAIR)
2,3-Dihydroxy-isovalerate2-KetoisovalerateDihydroxyacid dehydratase (DHAD)
2-KetoisovalerateL-ValineValine aminotransferase

The biosynthesis of L-valine is intricately linked with the synthesis of the other two branched-chain amino acids, L-isoleucine and L-leucine. The enzymes involved in the valine biosynthetic pathway, particularly AHAS, AHAIR, and DHAD, also catalyze parallel reactions in the isoleucine pathway, starting from pyruvate and 2-ketobutyrate. nih.govbyjus.com Furthermore, the final intermediate in valine biosynthesis, 2-ketoisovalerate, serves as the precursor for the synthesis of L-leucine. researchgate.net This overlap in pathways necessitates a coordinated regulation to maintain a balanced supply of all three branched-chain amino acids. The key regulatory enzyme, acetohydroxyacid synthase (AHAS), is subject to feedback inhibition by valine, leucine (B10760876), and isoleucine, ensuring that the production of these amino acids is tightly controlled. nih.gov

Once L-histidine and L-valine are synthesized, they can be incorporated into a peptide chain through the formation of a peptide bond. This is a condensation reaction where the carboxyl group of one amino acid links to the amino group of another, with the elimination of a water molecule. byjus.comwikipedia.org This fundamental reaction is catalyzed by two distinct mechanisms within the cell: ribosomal synthesis and non-ribosomal peptide synthesis.

Ribosomal Peptide Synthesis is the primary mechanism for protein synthesis in all living organisms. This process is directed by a messenger RNA (mRNA) template and occurs on the ribosome. For a this compound dipeptide to be formed via this pathway, the corresponding codons for histidine (CAU or CAC) and valine (GUU, GUC, GUA, or GUG) must be present in the mRNA sequence. The process begins with the activation of each amino acid by its specific aminoacyl-tRNA synthetase, which attaches the amino acid to its cognate transfer RNA (tRNA) molecule. nih.govnih.gov The charged tRNAs are then delivered to the ribosome, where the peptidyl transferase center catalyzes the formation of the peptide bond between the histidine and valine residues. nih.gov

Non-Ribosomal Peptide Synthesis (NRPS) is an alternative mechanism for producing peptides, particularly secondary metabolites in bacteria and fungi. wikipedia.org This process is independent of mRNA and ribosomes. Instead, large multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs) are responsible for peptide assembly. researchgate.netwikipedia.org NRPSs are organized in a modular fashion, with each module responsible for the incorporation of a specific amino acid. researchgate.netnih.gov A typical elongation module contains an adenylation (A) domain, a peptidyl carrier protein (PCP) domain, and a condensation (C) domain. researchgate.net The A domain selects and activates the specific amino acid (e.g., histidine or valine). The activated amino acid is then transferred to the PCP domain. The C domain then catalyzes the formation of the peptide bond between the amino acid on the PCP domain of its module and the growing peptide chain attached to the PCP domain of the preceding module. mdpi.com Therefore, an NRPS containing a module specific for histidine followed by a module specific for valine could synthesize a this compound dipeptide as part of a larger peptide product.

Molecular Mechanisms of Peptide Bond Formation Incorporating this compound Sequences

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is tightly regulated at both the genetic and molecular levels to ensure an adequate supply of the precursor amino acids without wasteful overproduction. This regulation occurs primarily at the level of the biosynthetic pathways for histidine and valine.

Regulation of Histidine Biosynthesis: In many bacteria, the his operon is regulated by a transcriptional attenuation mechanism. slideshare.netnih.gov This involves a leader sequence in the mRNA that can form alternative secondary structures. nih.gov When histidine levels are high, the ribosome translates a small leader peptide containing multiple histidine codons, leading to the formation of a terminator hairpin and premature termination of transcription. nih.gov Conversely, low histidine levels cause the ribosome to stall, allowing an anti-terminator structure to form and transcription to proceed. nih.gov In some Gram-positive bacteria, a T-box riboswitch or a transcriptional repressor protein, HisR, controls the expression of the his genes. researchgate.net

Regulation of Valine Biosynthesis: The enzymes in the valine biosynthetic pathway are subject to feedback inhibition by the end products, including valine itself. Current time information in Regional Municipality of Niagara, CA. Acetohydroxy acid synthase (AHAS) is a key regulatory point and is allosterically inhibited by valine. Current time information in Regional Municipality of Niagara, CA. The expression of the ilv operon, which contains the genes for valine biosynthesis, is also regulated by attenuation, similar to the his operon, responding to the intracellular levels of branched-chain amino acids. oup.com

Regulation of Dipeptide Synthesis: The synthesis of the this compound dipeptide itself, when catalyzed by a non-ribosomal peptide synthetase (NRPS), is primarily regulated at the level of NRPS gene expression. The genes encoding NRPSs are often found in biosynthetic gene clusters, which may also contain genes for precursor supply, modification, and transport of the final product. asm.orgnih.gov The expression of these gene clusters can be controlled by pathway-specific transcriptional regulators, which can be activated or repressed by various signals, including nutrient availability and quorum sensing. nih.govacs.org

Metabolic Flux Analysis of Histidine and Valine in Cellular Contexts

Metabolic flux analysis (MFA) is a powerful tool used to quantify the rates of metabolic reactions in a cell, providing insights into how metabolic pathways are utilized and regulated. nih.gov MFA, particularly using 13C-labeling, has been employed to study and engineer the biosynthesis of amino acids, including histidine and valine.

By tracing the flow of labeled carbon from a substrate like glucose through the metabolic network, researchers can determine the flux distribution at key branch points and identify bottlenecks in production pathways. For instance, MFA can reveal the partitioning of carbon flow between glycolysis, the pentose (B10789219) phosphate (B84403) pathway (a source of PRPP for histidine synthesis), and the TCA cycle (which provides precursors for pyruvate).

Illustrative Metabolic Flux Data for Amino Acid Production in Engineered E. coli

The following table presents hypothetical, yet representative, flux data for key reactions in an engineered E. coli strain designed for amino acid overproduction. The values represent the molar flux normalized to the glucose uptake rate.

Metabolic ReactionFlux in Wild-Type StrainFlux in Engineered Strain
Glucose uptake100100
Pentose Phosphate Pathway3050
Pyruvate Kinase6040
Pyruvate Dehydrogenase4020
Anaplerotic reactions (to TCA cycle)1020
Histidine Biosynthesis Pathway215
Valine Biosynthesis Pathway525

These data illustrate how metabolic engineering, guided by MFA, can redirect carbon flux towards the synthesis of desired amino acids. For example, increasing the flux through the pentose phosphate pathway enhances the supply of PRPP for histidine biosynthesis.

Intracellular Concentrations of Precursor Amino Acids:

The intracellular concentrations of histidine and valine are critical for the efficient synthesis of this compound. These concentrations can vary significantly depending on the organism, growth conditions, and genetic modifications.

Reported Intracellular Amino Acid Concentrations in E. coli

Amino Acid Concentration (mM)
L-Histidine 0.5 - 2.0

Metabolic engineering strategies often aim to increase these intracellular pools to drive the synthesis of downstream products. This can be achieved by deregulating the biosynthetic pathways and enhancing the expression of key enzymes.

Chemical and Enzymatic Synthesis Strategies for His Val

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is a cornerstone of modern peptide chemistry. peptide.com The technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. peptide.com This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing, making it highly efficient and amenable to automation. peptide.comluxembourg-bio.com

The most prevalent SPPS methodology today is the Fmoc/tBu strategy. luxembourg-bio.com This approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids. nih.gov The synthesis of His-Val on a solid support begins with the C-terminal amino acid, Valine, which is anchored to the resin. The typical synthetic cycle for elongating the peptide chain to form this compound involves:

Deprotection: The Fmoc group is removed from the resin-bound Valine using a solution of a secondary amine, typically 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), to expose the free amine. indiana.edu

Washing: The resin is thoroughly washed to remove the piperidine and the Fmoc-adduct by-products.

Coupling: The next amino acid, Fmoc-His(Trt)-OH (Histidine with its imidazole (B134444) side chain protected by a trityl group), is activated by a coupling reagent and added to the resin, forming the peptide bond with the newly exposed amine of Valine.

Washing: A final wash removes any unreacted amino acid and coupling by-products, leaving the fully protected dipeptide, Fmoc-His(Trt)-Val-resin, ready for the next cycle or final cleavage from the resin.

This cycle is repeated until the desired peptide sequence is assembled. The progress of the synthesis can be monitored by UV spectrophotometry, quantifying the Fmoc group released during the deprotection step. luxembourg-bio.com

Histidine is one of the amino acids most susceptible to racemization (loss of stereochemical purity) during the activation and coupling steps of peptide synthesis. acs.org This epimerization occurs via the abstraction of the α-proton, a process facilitated by the basicity of the lone pair of electrons on the imidazole ring's π-nitrogen. peptide.com Several strategies have been developed to preserve the chiral integrity of Histidine during the synthesis of sequences like this compound.

Side-Chain Protection: Protecting the π-nitrogen of the imidazole ring can significantly reduce racemization. While the standard Trityl (Trt) group protects the τ-nitrogen, specific π-nitrogen protecting groups like Methoxybenzyl (Mbom) have been shown to be highly effective. For example, using Fmoc-His(Mbom)-OH can dramatically lower racemization levels compared to Fmoc-His(Trt)-OH, particularly under forcing conditions like high temperatures or extended pre-activation times. peptide.commesalabs.com

Control of Coupling Conditions: The choice of coupling reagents and reaction conditions is critical. Intensive pre-activation of Fmoc-His(Trt)-OH before its addition to the resin can increase the extent of racemization. acs.org In microwave-assisted SPPS, which accelerates coupling reactions, lowering the temperature from 80°C to 50°C has been demonstrated to limit the racemization of both Histidine and Cysteine. nih.govresearchgate.net

Use of Additives: The addition of auxiliary nucleophiles like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives to the coupling mixture can help suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone activated intermediate. peptide.com

StrategyMechanism/RationaleExample/ConditionEffectiveness
Side-Chain π-Nitrogen Protection Blocks the catalytic effect of the imidazole ring on α-proton abstraction.Use of Fmoc-His(Mbom)-OH instead of Fmoc-His(Trt)-OH. mesalabs.comHigh. Significantly reduces racemization, especially with aggressive coupling protocols. peptide.com
Temperature Control Reduces the rate of the epimerization reaction.Lowering microwave coupling temperature from 80°C to 50°C. nih.govresearchgate.netModerate to High. Effective in microwave-enhanced SPPS.
Minimized Pre-activation Time Reduces the time the amino acid spends in its highly reactive, racemization-prone activated state.Avoiding intensive pre-activation before coupling. acs.orgModerate. Balances coupling efficiency with stereochemical purity.
Use of Coupling Additives Forms a less reactive intermediate that is less prone to racemization.Addition of HOBt or its derivatives. peptide.comModerate. A standard practice to generally suppress racemization for all amino acids.

A significant side reaction in SPPS, particularly during the synthesis of the first dipeptide on the resin, is the formation of diketopiperazine (DKP). researchgate.net After the Fmoc group is removed from the second amino acid (Valine), its free N-terminal amine can intramolecularly attack the ester bond linking the first amino acid (Histidine) to the resin. This results in the cleavage of the dipeptide from the solid support as a stable six-membered cyclic dipeptide, cyclo(this compound). researchgate.net This side reaction is especially prevalent on resins where the peptide is attached via a benzyl-type ester linkage, such as Wang resin, and can be catalyzed by the basic conditions of Fmoc deprotection. researchgate.netnih.gov

Strategies to mitigate DKP formation include:

Dipeptide Coupling: The most effective method is to pre-synthesize the dipeptide unit (e.g., Fmoc-His(Trt)-Val-OH) in solution and then couple it to the resin in a single step. This bypasses the vulnerable H-Val-His-resin intermediate, which is prone to cyclization. nih.gov

Modification of Deprotection Conditions: Using milder deprotection conditions, such as a lower concentration of piperidine or a shorter reaction time, can sometimes reduce the extent of DKP formation, although this must be balanced with the need for complete Fmoc removal. nih.gov

Resin Choice: The choice of resin linkage can influence the rate of DKP formation.

The formation of DKP not only leads to a loss of the desired product but can also result in deletion sequences if the newly exposed hydroxyl groups on the resin react with the next activated amino acid. researchgate.net

Traditional SPPS protocols are associated with a significant environmental footprint due to the large volumes of hazardous solvents used, such as DMF, N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). bachem.comtandfonline.com In response, the principles of green chemistry are being increasingly integrated into peptide synthesis to reduce waste and improve safety. csbio.com

Key green advancements applicable to this compound synthesis include:

Sustainable Solvents: There is a major research effort to replace hazardous polar aprotic solvents. More environmentally benign alternatives that have been successfully tested include N-butylpyrrolidone (NBP), 2-methyltetrahydrofuran (B130290) (2-Me-THF), γ-valerolactone (GVL), and ethyl acetate (B1210297) (EtOAc). tandfonline.comrgdiscovery.com Binary mixtures of greener solvents, such as DMSO/ethyl acetate or DMSO/2-Me-THF, have also been shown to be viable alternatives that mimic the favorable properties of DMF. bachem.com

Waste Reduction Strategies: Novel protocols aim to minimize solvent consumption. For example, "in-situ" Fmoc removal procedures that eliminate washing steps between the coupling and deprotection stages can significantly reduce total solvent usage. advancedchemtech.com

Safer Reagents: Alternatives to hazardous reagents are being explored. For instance, 4-methylpiperidine (B120128) (4-MP) is being used as a substitute for piperidine in the deprotection step to reduce hazardous waste and improve product purity. advancedchemtech.com

Traditional SolventHazard ProfileGreen Alternative(s)Key Advantages of Alternative
N,N-Dimethylformamide (DMF)Reprotoxic, Substance of Very High Concern (SVHC). tandfonline.com2-Methyltetrahydrofuran (2-Me-THF), N-Butylpyrrolidone (NBP), γ-Valerolactone (GVL), DMSO/EtOAc mixtures. bachem.comtandfonline.comrgdiscovery.comLower toxicity, biodegradable, derived from renewable resources (in some cases).
Dichloromethane (DCM)Suspected carcinogen, environmentally persistent.Ethyl acetate (EtOAc), 2-Methyltetrahydrofuran (2-Me-THF). bachem.comtandfonline.comLower toxicity, more readily biodegradable.
N-Methyl-2-pyrrolidone (NMP)Reprotoxic, Substance of Very High Concern (SVHC). bachem.comN-Butylpyrrolidone (NBP). rgdiscovery.comNon-toxic, biodegradable, similar performance to NMP. rgdiscovery.com

Fmoc Strategy for this compound Peptide Elongation

Solution-Phase Peptide Synthesis Approaches for Short this compound Sequences

Before the advent of SPPS, all peptides were synthesized using classical solution-phase (or liquid-phase) peptide synthesis (LPPS). nih.gov This method remains useful, particularly for the large-scale industrial production of short peptides like this compound. wikipedia.org The general strategy involves the sequential coupling of protected amino acids in a suitable organic solvent, with purification of the intermediate product after each step. researchgate.net

The synthesis of this compound via a solution-phase approach typically involves:

Protection: The α-amino group of Histidine is protected with a group like tert-butyloxycarbonyl (Boc), and the carboxylic acid of Valine is protected, often as a methyl or benzyl (B1604629) ester.

Activation and Coupling: The free carboxyl group of Boc-His(Trt)-OH is activated using a coupling reagent (e.g., a carbodiimide). This activated species is then reacted with the valine ester to form the protected dipeptide, Boc-His(Trt)-Val-OMe.

Purification: The protected dipeptide intermediate is purified from by-products and unreacted starting materials, typically through extraction or crystallization.

Deprotection: The Boc and ester protecting groups are removed, usually with acid (like trifluoroacetic acid) and hydrogenolysis, respectively, to yield the final this compound product.

While LPPS avoids the use of expensive resins, it is generally more labor-intensive and time-consuming than SPPS due to the need for intermediate purification steps. nih.govacs.org

Biocatalytic and Chemoenzymatic Synthesis of this compound

Biocatalytic and chemoenzymatic approaches leverage the high selectivity of enzymes to form peptide bonds under mild, aqueous conditions. These methods are attractive from a green chemistry perspective as they can eliminate the need for extensive protecting group strategies and the use of harsh chemical reagents. qyaobio.comresearchgate.net

Chemo-Enzymatic Peptide Synthesis (CEPS) combines the flexibility of chemical synthesis with the precision of enzymatic catalysis. bachem.com For a dipeptide like this compound, a protease or a lipase (B570770) could be used to catalyze the peptide bond formation. nih.gov The reaction is typically kinetically controlled, where an activated C-terminal ester of one amino acid (e.g., Histidine methyl ester) serves as the acyl donor, and the other amino acid (Valine) acts as the nucleophile. mdpi.com

The key advantages of this approach are:

High Stereoselectivity: Enzymes are inherently chiral and catalyze the reaction without causing racemization. rug.nl

Regioselectivity: The enzyme's specificity often obviates the need for side-chain protecting groups. bachem.com

Mild Conditions: Reactions are performed in aqueous buffers at near-neutral pH and ambient temperature, reducing energy consumption and avoiding harsh chemicals. qyaobio.com

Environmental Benignity: The reduction in chemical protection/deprotection steps and organic solvent use leads to a significantly greener process. researchgate.net

Enzymes such as papain (a cysteine protease), α-chymotrypsin, subtilisin (serine proteases), or various lipases have been successfully used for dipeptide synthesis. nih.gov Engineered enzymes, such as Omniligase-1, have been developed with broader substrate scopes, making CEPS an increasingly viable and efficient method for the sustainable manufacturing of peptides. rug.nlfrontiersin.orgpolypeptide.com

Degradation Pathways of His Val Containing Peptides

Enzymatic Hydrolysis and Proteolytic Breakdown Mechanisms

Enzymatic hydrolysis is the primary mechanism by which peptides, including those containing the His-Val sequence, are broken down into smaller peptides or individual amino acids. This process is catalyzed by a diverse group of enzymes known as proteases or peptidases, which cleave the peptide bonds linking amino acid residues. The specificity of these enzymes dictates where cleavage occurs within a peptide sequence.

Different proteases exhibit distinct cleavage preferences based on the amino acid residues flanking the peptide bond. For instance, trypsin, a serine protease found in the small intestine, specifically hydrolyzes peptide bonds on the carboxyl side of basic amino acids, such as lysine (B10760008) and arginine. chegg.comlibretexts.org Chymotrypsin, another key digestive protease, cleaves peptide bonds on the carboxyl side of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan. libretexts.orgvaia.com While this compound itself is a dipeptide, it can exist as part of larger peptide sequences. The presence of histidine and valine within a larger peptide would subject the peptide bonds around these residues to potential cleavage by various peptidases, depending on the adjacent amino acids and the specific enzymes present in the biological environment.

Some studies highlight enzymes with specificity that could potentially act on sequences involving histidine and valine. For example, Butelase 1, an asparaginyl endopeptidase, has been shown to cleave an Asx-His-Val motif, resulting in the cleavage of the peptide bond after the asparagine or aspartic acid residue. frontiersin.org Subtilisin, a protease, has been investigated for its ability to hydrolyze C-terminal tert-butyl esters of peptides, including those with a C-terminal valine preceded by various amino acids, such as histidine (Z-Val-X-OBu t, where X can be His). google.com

The efficiency and extent of enzymatic hydrolysis are influenced by factors such as the specific enzymes present, their concentrations, optimal pH and temperature conditions, and the accessibility of the peptide bonds within the peptide structure. myfoodresearch.comresearchgate.net

Catabolism of Constituent Amino Acids: Histidine and Valine

Following the proteolytic breakdown of this compound containing peptides into their individual amino acids, histidine and valine enter their respective catabolic pathways. These pathways are essential for the further degradation of the amino acids, providing energy or contributing intermediates to other metabolic processes.

Valine Degradation Pathways and Intermediates

Valine is a branched-chain amino acid (BCAA) and its catabolism is initiated by a common pathway shared with other BCAAs, leucine (B10760876) and isoleucine, followed by a distinct pathway specific to valine. nih.govfrontiersin.org The initial step involves the removal of the amino group through transamination, catalyzed by branched-chain aminotransferases, yielding alpha-ketoisovalerate. frontiersin.orgwikipedia.org This occurs in the cytoplasm, and the resulting alpha-keto acid is then transported into the mitochondria for further degradation. nih.gov

Within the mitochondria, alpha-ketoisovalerate undergoes oxidative decarboxylation by the branched-chain alpha-keto acid dehydrogenase complex, forming isobutyryl-CoA. frontiersin.orgwikipedia.org This is a key regulatory step in BCAA catabolism. frontiersin.org Isobutyryl-CoA is then converted through a series of enzymatic reactions. The pathway involves the desaturation of isobutyryl-CoA to methacrylyl-CoA, catalyzed by isobutyryl-CoA dehydrogenase. nih.govresearchgate.net Methacrylyl-CoA is then hydrated to 3-hydroxyisobutyryl-CoA by methacrylyl-CoA hydratase (also referred to as crotonase in some contexts). nih.govresearchgate.netnih.gov Subsequently, 3-hydroxyisobutyryl-CoA is hydrolyzed by 3-hydroxyisobutyryl-CoA hydrolase, producing 3-hydroxyisobutyrate (B1249102). nih.govresearchgate.netnih.gov

In most tissues, 3-hydroxyisobutyrate is oxidized to methylmalonate semialdehyde. nih.gov Methylmalonate semialdehyde is then further metabolized, eventually yielding propionyl-CoA. frontiersin.orgresearchgate.net Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle, thus linking valine catabolism to energy production. frontiersin.orgwikipedia.org Valine is considered a glucogenic amino acid because its catabolism yields intermediates that can be converted into glucose. frontiersin.org

The key intermediates and enzymes in the valine degradation pathway are summarized in the following table:

StepSubstrateEnzymeProductLocation
1ValineBranched-chain aminotransferaseAlpha-ketoisovalerateCytoplasm
2Alpha-ketoisovalerateBranched-chain alpha-keto acid dehydrogenase complexIsobutyryl-CoAMitochondria
3Isobutyryl-CoAIsobutyryl-CoA dehydrogenaseMethacrylyl-CoAMitochondria
4Methacrylyl-CoAMethacrylyl-CoA hydratase3-hydroxyisobutyryl-CoAMitochondria
53-hydroxyisobutyryl-CoA3-hydroxyisobutyryl-CoA hydrolase3-hydroxyisobutyrateMitochondria
63-hydroxyisobutyrate3-hydroxyisobutyrate dehydrogenaseMethylmalonate semialdehydeMitochondria
7Methylmalonate semialdehydeMethylmalonate semialdehyde dehydrogenasePropionyl-CoAMitochondria
8Propionyl-CoA(series of enzymes)Succinyl-CoAMitochondria

Histidine Degradation Pathways and Intermediates

Histidine catabolism primarily occurs in the liver and skin and involves several enzymatic steps that convert it into intermediates that can enter the citric acid cycle. nih.govnih.govontosight.ai The major pathway begins with the deamination of histidine by histidine ammonia (B1221849) lyase (histidase), producing urocanate. nih.govnih.govontosight.aibioone.orgresearchgate.net This is the initial and often regulatory step in histidine catabolism. nih.gov

Urocanate is then hydrated by urocanase to form 4-imidazolone-5-propionate. ontosight.aiontosight.aiqmul.ac.uk Subsequently, 4-imidazolone-5-propionate is hydrolyzed by imidazolonepropionase to yield formiminoglutamate (FIGLU). ontosight.aiontosight.aiqmul.ac.uk

FIGLU is a key intermediate that donates its formimino group to tetrahydrofolate (THF), a reaction catalyzed by glutamate (B1630785) formiminotransferase. nih.govnih.govontosight.aiontosight.ainews-medical.net This reaction produces glutamate and 5,10-methenyltetrahydrofolate (or 5-formiminotetrahydrofolate, which is readily converted to 5,10-methenyltetrahydrofolate). nih.govnih.govnews-medical.net Glutamate can then be further metabolized to 2-oxoglutarate (alpha-ketoglutarate) through the action of glutamate dehydrogenase or transaminases, allowing its entry into the citric acid cycle. news-medical.netontosight.ai

Another metabolic fate of histidine is decarboxylation by histidine decarboxylase to form histamine. nih.govnih.gov This pathway is distinct from the main catabolic route and is involved in the synthesis of histamine, a signaling molecule. nih.govnih.gov

The key intermediates and enzymes in the main histidine degradation pathway are summarized below:

StepSubstrateEnzymeProductLocation
1HistidineHistidine ammonia lyaseUrocanateCytosol
2UrocanateUrocanase4-imidazolone-5-propionateCytosol
34-imidazolone-5-propionateImidazolonepropionaseFormiminoglutamate (FIGLU)Cytosol
4Formiminoglutamate (FIGLU)Glutamate formiminotransferaseGlutamate + 5,10-methenyltetrahydrofolateCytosol
5GlutamateGlutamate dehydrogenase or transaminases2-oxoglutarateMitochondria

Stability and Bioaccessibility in Complex Biological Matrices

The stability and bioaccessibility of this compound containing peptides in complex biological matrices, such as the gastrointestinal tract, blood, and tissues, are critical factors influencing their physiological effects and ultimate degradation.

Peptide stability refers to their resistance to degradation by enzymatic hydrolysis and other chemical processes within the biological environment. Factors affecting peptide stability include their amino acid sequence, length, and any post-translational modifications. sigmaaldrich.comnih.gov The presence of specific amino acids or sequences can make peptides more or less susceptible to enzymatic cleavage. For instance, peptides with a high content of hydrophobic amino acids might exhibit different interactions within a matrix compared to those rich in hydrophilic residues. sigmaaldrich.comnih.gov

Bioaccessibility is defined as the fraction of a compound that is released from its food matrix and becomes available for absorption in the gastrointestinal tract. uea.ac.ukmdpi.com For peptides, this involves their liberation from larger proteins or peptides through the action of digestive enzymes in the lumen of the digestive system. uea.ac.ukmdpi.com Once released, the bioaccessible peptides and amino acids can be absorbed across the intestinal epithelium. mdpi.com

Dipeptides like this compound are generally considered short-lived intermediates in the process of protein digestion and catabolism. hmdb.cabioaustralis.comhmdb.ca They are typically rapidly hydrolyzed by peptidases present in the intestinal lumen and brush border, as well as intracellular peptidases after absorption. mdpi.comlibretexts.org While some dipeptides may be absorbed intact via specific peptide transporters like PepT1, they are often quickly broken down into their constituent amino acids within the enterocytes or in the bloodstream. mdpi.com

The complexity of biological matrices, including variations in enzyme activity, pH, presence of inhibitors or activators, and interactions with other matrix components, can significantly influence the stability and bioaccessibility of peptides. mdpi.comwisdomlib.orgtandfonline.com Research into peptide stability often involves assessing their degradation in relevant biological fluids or tissue homogenates. uq.edu.auresearchgate.net

Understanding the interplay between enzymatic hydrolysis, the catabolism of constituent amino acids, and the factors governing stability and bioaccessibility in biological matrices is essential for comprehending the fate of this compound containing peptides within a biological system.

Structural Analysis and Conformational Studies of His Val

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable insights into the molecular structure, bonding, and environment of His-Val.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed three-dimensional structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and NOE (Nuclear Overhauser Effect) correlations observed in ¹H and ¹³C NMR spectra, the connectivity of atoms and their spatial proximities within the this compound dipeptide can be established uzh.ch. Changes in chemical shifts upon complexation or changes in environmental conditions can also provide information about the molecule's behavior and interactions researchgate.net. For instance, studies on related peptides containing histidine and valine residues demonstrate how NMR can reveal structural changes upon metal ion binding or in different solvent environments researchgate.net. The methyl groups of valine residues, in particular, can exhibit characteristic signals in ¹H NMR spectra that are sensitive to their local environment and conformational state pnas.orgresearchgate.net.

Mass Spectrometry (MS) for Sequence Verification and Structural Insights (e.g., LC-MS/MS)

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is essential for verifying the molecular weight and amino acid sequence of this compound. LC-MS/MS (tandem mass spectrometry) is particularly useful for peptide sequencing. In this technique, the dipeptide is first ionized, and then selected ions are fragmented. The resulting fragment ions are then analyzed to determine their mass-to-charge ratios (m/z). By examining the mass differences between fragment ions, the sequence of amino acid residues can be deduced libretexts.orgsepscience.com. This approach allows for the confirmation of the this compound sequence and can also provide information about post-translational modifications or the presence of impurities with different masses researchgate.netwiley-vch.de.

Vibrational Spectroscopy (e.g., Raman Spectroscopy, FTIR)

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in this compound and their vibrational modes. These techniques are complementary, with FTIR being sensitive to changes in dipole moment during vibration and Raman spectroscopy being sensitive to changes in polarizability gatewayanalytical.commt.comksu.edu.sa. The vibrational spectra of this compound can reveal characteristic peaks corresponding to amide bonds, amino and carboxyl groups, and the imidazole (B134444) ring of histidine, offering insights into the molecule's structure and potential interactions, such as hydrogen bonding researchgate.nettsijournals.com.

X-ray Diffraction and Scattering Methods for Crystalline Structures

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of crystalline materials jove.compdx.edu. If this compound can be crystallized, single-crystal XRD can provide a high-resolution three-dimensional structure, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice carleton.edu. Powder X-ray diffraction (PXRD) can be used to identify crystalline phases and analyze polymorphism, which is the ability of a substance to crystallize in different forms with distinct properties dti.dk. While direct application of XRD specifically to this compound is not detailed in the search results, the principles of XRD are fundamental for obtaining atomic-level structural information for crystalline peptides jove.compdx.educarleton.edudti.dk.

Advanced Chromatographic and Electrophoretic Separations for Purity and Isomer Analysis

Chromatographic and electrophoretic techniques are crucial for assessing the purity of this compound and separating it from impurities or isomeric forms. High-Performance Liquid Chromatography (HPLC) is widely used for peptide analysis, allowing for separation based on properties such as hydrophobicity, size, or charge creative-proteomics.com. Coupled with detectors like UV-Vis or mass spectrometers, HPLC can quantify the amount of this compound and identify co-eluting substances. Capillary Electrophoresis (CE) is another powerful separation technique that can separate molecules based on their charge-to-size ratio creative-proteomics.combio-rad.com. Chiral chromatography or electrophoresis methods can be employed to separate stereoisomers, which is important for ensuring the desired enantiomeric purity of this compound, especially if synthesized bio-rad.commdpi.comnih.govmdpi.com.

Conformational Analysis using Ramachandran Maps

Ramachandran maps are graphical representations that plot the allowed ranges of the backbone dihedral angles, phi (Φ) and psi (Ψ), for amino acid residues in a polypeptide chain washington.eduramplot.insu.se. These maps are based on steric constraints and indicate the energetically favorable conformations. While Ramachandran maps are typically applied to longer peptides and proteins to analyze the main chain conformation, the principles can be extended to dipeptides like this compound to understand the possible orientations of the peptide bond and the relative orientations of the two amino acid residues washington.eduramplot.in. The allowed regions on the map differ for different amino acid types due to side-chain steric hindrance; for example, valine has specific preferences due to its branched side chain su.sefccc.edu. Analyzing the Φ and Ψ angles of this compound, if determined experimentally (e.g., from NMR or X-ray crystallography), and plotting them on a Ramachandran map can provide insights into the flexibility and preferred conformations of the dipeptide in isolation or in different environments.

Molecular Interactions and Mechanistic Insights Involving His Val

Interaction with Biological Macromolecules (e.g., Enzymes, Receptors)

Dipeptides like His-Val can interact with various biological macromolecules, including enzymes and receptors. These interactions are crucial for their potential biological activities. The nature of these interactions can range from hydrogen bonding and electrostatic forces to hydrophobic interactions. ajol.inforsc.orgnih.gov

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a receptor or enzyme. acs.org This method helps in understanding the potential binding modes and estimating the binding affinity between the dipeptide and its target. acs.orgnih.gov Binding affinity is typically expressed as a scoring function, such as binding energy (e.g., kcal/mol). acs.orgnih.gov

While specific molecular docking studies for this compound interacting with particular enzymes or receptors were not extensively detailed in the search results, studies on other dipeptides provide insights into the methodologies and types of interactions analyzed. For instance, studies on Val-Trp dipeptide have employed molecular docking to investigate its interactions with Angiotensin-converting enzyme (ACE), Angiotensin II Receptor Type 1 (AT1R), and Renin to understand its antihypertensive potential. tandfonline.com These studies involve optimizing the peptide structure and analyzing parameters like molecular electrostatic potential and frontier molecular orbitals to understand binding characteristics. tandfonline.com Another study on novel Leu-Val based dipeptides utilized molecular docking to determine binding energies with protein receptors, revealing significant binding affinities compared to standard compounds and identifying specific amino acid residues involved in interactions through hydrogen bonding and hydrophobic contacts. nih.govfrontiersin.org

Kinetic and Mechanistic Studies of this compound Interactions

Kinetic and mechanistic studies provide insights into the rate and pathway of reactions involving this compound and biological macromolecules. While direct kinetic studies specifically on this compound interactions with enzymes were not prominently found, research on related dipeptides and peptide ligases offers relevant mechanistic principles.

For example, kinetic and mechanistic studies of peptide ligases like butelase 1, which recognizes a C-terminal Asx-His-Val motif, demonstrate the enzymatic cleavage of the this compound dipeptide and subsequent ligation reactions. acs.orgnih.gov These studies involve analyzing reaction rates and the influence of different amino acid residues on catalytic efficiency. acs.orgnih.gov

Studies on the oxidation kinetics of various peptides, including Val-Pro dipeptide, have been conducted to understand their reactivity with oxidants. These studies determine reaction orders, evaluate activation parameters, and propose mechanisms based on experimental rate laws. sapub.org Such studies highlight how the amino acid composition and peptide chain length can influence reaction kinetics. sapub.org

Influence of this compound Sequence on Peptide Conformation and Dynamics

The amino acid sequence of a peptide significantly influences its conformation and dynamics. The presence of specific residues like Histidine and Valine in a dipeptide like this compound will dictate its structural preferences and flexibility. Computational methods, such as molecular mechanics and Density Functional Theory (DFT) calculations, are used to study the conformational landscape of dipeptides. ajol.inforesearchgate.netresearchgate.net

Molecular dynamics simulations are employed to explore the dynamic behavior and conformational ensembles of peptides over time, providing insights into their flexibility and transitions between different states. acs.orgtandfonline.comethz.ch

Intramolecular and Intermolecular Interactions Modulating Biological Activity

Both intramolecular and intermolecular interactions involving this compound can modulate its biological activity. Intramolecular interactions, such as hydrogen bonds within the dipeptide structure, can stabilize specific conformations that are favorable for binding to a target molecule. ajol.inforesearchgate.netacs.orgmdpi.com

Intermolecular interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects, govern the binding of this compound to biological macromolecules like enzymes and receptors. ajol.inforsc.orgnih.govacs.org The strength and specificity of these intermolecular interactions determine the binding affinity and, consequently, the biological effect of the dipeptide. acs.orgnih.govfrontiersin.org

Research on other peptides has shown that the existence and nature of both intramolecular and intermolecular interactions are related to their biological activity. acs.org For instance, studies on dipeptidyl peptidase-IV (DPP-IV) inhibitory peptides highlight the importance of side-chain and main-chain interactions with the enzyme in determining inhibitory activity. acs.org The ability of a dipeptide to form specific interactions within the binding site of a target protein is crucial for its function. acs.orgnih.govfrontiersin.org

Computational Modeling and Theoretical Approaches for His Val

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are widely used to study the conformational flexibility of peptides. MM force fields are the method of choice for peptide and protein simulations and are essential in studying conformational flexibility. ajol.info The conformational potential energy of a dipeptide is typically calculated as the sum of contributions from non-valent, electrostatic, torsion interactions, and hydrogen bond energies. ajol.infoasianpubs.org

MD simulations can provide complete structural and dynamical information at the atomic level, offering insights into the relationship between the microscopic properties of a system and its macroscopic behavior. lew.ro Simulations of small peptides can provide significant information regarding processes like protein folding and unfolding, as well as interactions with other molecules. lew.ro

Studies on other dipeptides, such as Val-Trp, have utilized MM frameworks to search for stable structures and calculate different theoretically possible conformations. ajol.info These studies have shown that both folded and extended conformations can be realized for such compounds. ajol.info Similarly, MD simulations of dipeptides in an aqueous environment can illustrate their behavior and changes in geometrical properties over time. lew.ro For instance, simulations of a glutamate-arginine dipeptide in water showed changes in volume and radius of gyration over a 50 ps dynamics simulation, and the breaking of an initial stabilizing hydrogen bond. lew.ro Another large-scale MD simulation study investigated the conformational preferences of 441 two-residue peptides, including those containing histidine and valine, in explicit solvent, providing data on their conformational behavior and the influence of neighboring residues. nih.gov

Quantum Mechanical (QM) Calculations, including Density Functional Theory (DFT)

Quantum Mechanical (QM) calculations, particularly Density Functional Theory (DFT), are powerful tools for calculating structures and energies for medium-sized systems of biological and pharmaceutical interest. ajol.info DFT is a widely used electronic structure method. ajol.info QM calculations can be used to optimize the geometry of dipeptides and compute various electronic properties. ajol.info

For example, DFT calculations have been applied to study the structural and electronic characteristics of other dipeptides like Val-Trp. ajol.info These calculations can reveal differences in electronic structure between different conformations, such as folded and extended forms. ajol.infoasianpubs.org The geometry obtained from MM calculations can be used as a starting point for initiating DFT calculations. ajol.info DFT methods, often with specific basis sets and functionals (e.g., B3LYP/6-31+G(d,p) or B3LYP/6-311++G(d,p)), are suitable for investigating conformational behavior and various properties of amino acids and dipeptides in both gas and solvent phases. nih.govajol.info DFT calculations can also be used to analyze geometrical parameters like bond angles, bond lengths, and dihedral angles, and to study the effects of factors like steric hindrance and hydrogen bonding on the dipeptide structure. researchgate.net

Conformational Sampling and Energy Landscape Mapping

Understanding the conformational landscape of a dipeptide is crucial for predicting its behavior and interactions. Conformational sampling techniques, often coupled with MM or MD simulations, are used to explore the different possible three-dimensional arrangements of the molecule. researchgate.net The energy landscape represents the potential energy of the molecule as a function of its conformation, highlighting stable minima and transition pathways. acs.org

For dipeptides, conformational analysis often involves investigating the backbone (φ, ψ) and side-chain (χ) torsion angles. ajol.inforesearchgate.net Ramachandran maps, which plot the backbone dihedral angles φ against ψ, are commonly used to visualize the allowed and preferred conformational regions. researchgate.nettemple.edu Enhanced conformational sampling methods, such as selectively enhanced multicanonical molecular dynamics simulations, can be applied to observe the free energy landscapes of peptide conformations in water. nih.gov These methods can identify stable and metastable states, such as extended and beta-turn conformations, and quantify their free energies. nih.gov Studies on other dipeptides have shown that the polarity of the side chain can significantly influence the conformational equilibrium by stabilizing specific configurations. acs.org QM calculations can also be used to compute potential energy surfaces for the rotation of side-chain torsions in dipeptides, providing a view of the intrinsic conformational properties of each amino acid side chain. nih.gov

Prediction of Interaction Mechanisms and Binding Sites

Computational methods are valuable for predicting how peptides like His-Val might interact with other molecules, such as proteins. This involves identifying potential binding sites and understanding the nature of the interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic interactions). nih.govnih.gov

Molecular docking simulations are frequently used to predict the binding poses and affinities of peptides to target proteins. nih.govnih.gov These methods can involve scanning protein surfaces with amino acid probes to identify poses that form favorable chemical interactions. nih.gov Clustering techniques can then be applied to group these poses and identify putative binding sites. nih.gov Computational approaches can also predict protein-peptide interaction sites by utilizing information from known protein-peptide complexes or by employing methods like spatial atomic position specific scoring matrices. plos.org

MD simulations can further refine docking poses and provide dynamic information about the stability of the complex and the specific interactions involved over time. mdpi.com For example, MD simulations have been used to investigate the binding mechanisms of inhibitory peptides to enzymes like dipeptidyl peptidase 4 (DPP4), revealing details about structural stability and interactions with active sites. mdpi.com Non-covalent interactions, including hydrogen bonds, π stacking, and hydrophobic interactions, are key forces driving protein-peptide interactions, and computational methods help to elucidate their roles. nih.govmdpi.com

Application in Rational Peptide Design and Modification

Computational approaches play a crucial role in the rational design and modification of peptides with desired properties. By understanding the structure-activity relationships derived from computational studies, researchers can design peptides with improved stability, binding affinity, or specific functions. mdpi.comresearchgate.net

Rational design strategies often involve using computational modeling to predict the effects of amino acid substitutions or modifications on peptide conformation, stability, and interaction with targets. nih.govmdpi.com For instance, computational docking can be used to define the mode of interaction and binding orientation of a designed peptide to its target protein. nih.gov Computational methods can also assist in the design of peptides for specific applications, such as recognizing volatile organic compounds by mimicking odorant-binding proteins. mdpi.com This involves investigating short-chain fragments, clarifying ligand-protein interaction mechanisms through computational visualization, and predicting peptide conformations. mdpi.com

Furthermore, computational tools, including metabolic flux modeling and artificial intelligence (AI) modeling, are being integrated into strategies for designing dipeptides with enhanced properties for applications like biopharmaceutical manufacturing. researchgate.net This includes addressing challenges related to amino acid instability and poor solubility by exploring the potential of dipeptides and designing appropriate dipeptide pairs. researchgate.net

Compound Names and PubChem CIDs:

Compound NamePubChem CID
Histidine-Valine (this compound)Not specifically found in search results as a single entry, but composed of Histidine and Valine.
Histidine796
Valine6287
Alanine Dipeptide (Ac-Ala-NHMe)18334
Val-Trp DipeptideNot specifically found in search results as a single entry, but composed of Valine and Tryptophan.
Tryptophan1148
Sec-Val DipeptideNot specifically found in search results as a single entry, but composed of Selenocysteine and Valine.
Selenocysteine25037
Val-Tyr DipeptideNot specifically found in search results as a single entry, but composed of Valine and Tyrosine.
Tyrosine1149
Cyclo(l-Cys-d-Cys)Not specifically found in search results as a single entry, but composed of L-Cysteine and D-Cysteine.
L-Cysteine5862
D-Cysteine119877
Glutamate-Arginine DipeptideNot specifically found in search results as a single entry, but composed of Glutamic Acid and Arginine.
Glutamic Acid3303
Arginine6322
Leu-Pro-Ala-Val-Thr-Ile-Arg (LPAVTIR)Not applicable (peptide sequence)
Leu-Pro-Pro-Glu-His-Asp-Trp-Arg (LPPEHDWR)Not applicable (peptide sequence)
Isoleucine791
Leucine (B10760876)6106
Alanine5950
Serine5988
Glutamine738
Phenylalanine614
Proline145742
Aspartic Acid5960
Threonine6288

Interactive Data Table Placeholder:

While specific data tables for this compound from the search results were not available, computational studies on other dipeptides provide examples of the types of data generated. Below is a conceptual example of how such data might be presented for this compound, based on the findings for similar dipeptides:

Conformation TypeRelative Energy (kcal/mol)Key Dihedral Angles (φ, ψ)Intramolecular Hydrogen Bonds
Folded0.0 (Reference)(φ1, ψ1), (φ2, ψ2)e.g., Backbone-backbone, Sidechain-backbone
Extended>0.0(φ1', ψ1'), (φ2', ψ2')e.g., Fewer or different hydrogen bonds
Beta-Turn (Type I)>0.0(φ1'', ψ1''), (φ2'', ψ2'')Specific hydrogen bond pattern
Beta-Turn (Type II)>0.0(φ1''', ψ1'''), (φ2''', ψ2''')Specific hydrogen bond pattern

Biological Significance and Functional Roles of His Val

Antioxidant Activity and Related Mechanisms

The antioxidant capacity of His-Val and His- and Val-containing peptides is a significant area of study. This activity is primarily attributed to their ability to interact with free radicals and chelate metal ions. nih.govfrontiersin.orgmdpi.com

Radical Scavenging Properties

Peptides containing aromatic and hydrophobic amino acids, including Histidine and Valine, have shown notable radical scavenging activity. frontiersin.orgnih.gov The imidazole (B134444) group in Histidine is particularly effective due to its proton-donating ability, which allows it to scavenge unpaired electrons or radicals. nih.gov Valine, being a hydrophobic amino acid, can enhance the solubility of peptides in lipidic systems, thereby increasing their accessibility to hydrophobic radical species and preventing oxidation. frontiersin.orgdtu.dk

Studies on protein hydrolysates from various sources have identified peptides containing this compound sequences or both amino acids independently that exhibit DPPH and ABTS radical scavenging activities. For instance, an octapeptide from salmon byproduct protein hydrolysate, identified as Phe-Leu-Asn-Glu-Phe-Leu-His-Val, demonstrated significant scavenging activity against DPPH and ABTS radicals with IC50 values of 486 μM and 152 μM, respectively. nih.govcapes.gov.br Another peptide, Asp-His-Val, identified in bovine bone extract hydrolysate, was also found to contribute to antioxidant capacity, with the presence of Histidine and Aspartic acid being highlighted as important for this activity. frontiersin.org

Metal Chelating Activities

Metal chelation is another crucial mechanism by which peptides exert antioxidant effects. mdpi.comtmrjournals.com Peptides containing amino acids such as Histidine, Cysteine, Glutamic acid, and Aspartic acid are known to have strong metal ion chelating activity, binding to ions like Ca2+, Fe2+, and Zn2+ through coordination covalent bonding or adsorption. tmrjournals.com Histidine is particularly known for its ability to chelate copper. cabidigitallibrary.org By chelating transition metal ions, peptides can prevent the initiation of free radical formation catalyzed by these metals. tmrjournals.comacs.org

Enzymatic Modulation and Inhibition (e.g., Glyceraldehyde-3-Phosphate Dehydrogenase by Cyclo(His-Pro))

Dipeptides and cyclic dipeptides can modulate enzymatic activity. While direct evidence for this compound specifically inhibiting Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is limited in the provided search results, research on the cyclic dipeptide cyclo(His-Pro) provides a relevant example of how dipeptides involving Histidine can affect this enzyme. Cyclo(His-Pro), a cyclic dipeptide containing Histidine, has been shown to inhibit cytosolic glyceraldehyde-3-phosphate dehydrogenase (GAPC1) activity in Arabidopsis with an IC50 of approximately 200 μM. oup.comnih.govoup.comresearchgate.netdntb.gov.ua This inhibition was also observed with human GAPDH, indicating a conserved mechanism. oup.comnih.govoup.comresearchgate.netdntb.gov.ua The inhibition of GAPDH by cyclo(His-Pro) can reroute carbon flux from glycolysis towards the pentose (B10789219) phosphate (B84403) pathway, leading to increased NADPH levels. oup.comoup.com This highlights the potential for dipeptides containing Histidine to influence key metabolic enzymes.

Roles in Cellular Stress Response Pathways (e.g., Abiotic Stress in Plants)

Amino acids and peptides play roles in plant responses to abiotic stress, including drought and salinity. nih.govufv.brfrontiersin.org Studies on wheat subjected to drought stress have shown that certain amino acids, including Histidine and Valine, were consistently and rapidly upregulated, suggesting their potential as drought biomarkers. nih.gov The accumulation of amino acids like Valine, Leucine (B10760876), and Isoleucine (branched-chain amino acids) in drought-stressed plants may contribute to stress acclimation, potentially serving as alternative energy sources when photosynthesis is reduced. nih.govufv.br While the direct role of the this compound dipeptide in plant stress response is not explicitly detailed in the provided results, the increased levels of its constituent amino acids under stress conditions suggest that this compound itself or peptides containing these residues could be involved in these complex response pathways. nih.gov

Contribution to Bioactivity in Dietary and Natural Product Contexts

Bioactive peptides, including dipeptides, can be released from food proteins through enzymatic hydrolysis, such as during gastrointestinal digestion or food processing like fermentation. heraldopenaccess.usisappscience.org These food-derived peptides can possess various health benefits. isappscience.orgnih.gov Peptides containing Histidine and hydrophobic amino acids like Valine are often associated with antioxidant activity in food protein hydrolysates. heraldopenaccess.usnih.gov Examples include antioxidant peptides identified in hydrolysates from salmon byproduct and bovine bone extract that contain this compound or Asp-His-Val sequences. nih.govfrontiersin.orgcapes.gov.br The presence of such peptides in processed foods like soy sauce has also been reported, originating from the cyclization of linear dipeptides during processing. oup.comoup.com This indicates that this compound, or peptides containing this sequence, can be present in dietary sources and contribute to their observed bioactivity.

Involvement in Broader Physiological Processes (excluding direct human clinical applications)

Beyond antioxidant and enzymatic modulation, the constituent amino acids of this compound, Histidine and Valine, are involved in fundamental physiological processes. Valine is an essential branched-chain amino acid crucial for protein synthesis, muscle repair, and energy production. fiveable.me Histidine is involved in various enzymatic reactions, metal binding, and can act as a buffer near physiological pH due to its imidazole side chain. albert.iod-nb.info While the specific physiological roles of the this compound dipeptide, excluding direct human clinical applications, are not extensively detailed in the provided search results, the known functions of its constituent amino acids suggest potential involvement in protein metabolism, cellular signaling, or other fundamental biological activities. Peptides containing Valine have been implicated in modulating enzyme activity by affecting protein conformation. nih.govresearchgate.netjmb.or.krresearchgate.net Similarly, Histidine residues are frequently found in enzyme active sites and play roles in catalysis and metal binding, which are essential for the function of many proteins. albert.ioacs.orgnih.gov The formation and presence of dipeptides like this compound could potentially influence the availability or utilization of their constituent amino acids, thereby indirectly impacting these broader physiological processes.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound18218216
Cyclo(His-Pro)16211410
Histidine6075
Valine6287
Glyceraldehyde-3-Phosphate Dehydrogenase11535192
Aspartic acid444
Copper23978
Iron23925
Zinc23994
NADPH5885
DPPH2735032
ABTS16231697
Phe-Leu-Asn-Glu-Phe-Leu-His-ValNot readily available in standard PubChem search for peptides of this length.
Asp-His-ValNot readily available in standard PubChem search for peptides of this length.

Interactive Data Tables

Based on the provided text, here is a data table summarizing the antioxidant activity of some peptides mentioned, including those containing this compound or its constituent amino acids:

Peptide SequenceSourceAssay MethodIC50 Value (µM)NotesCitation
Phe-Leu-Asn-Glu-Phe-Leu-His-ValSalmon byproduct protein hydrolysateDPPH radical scavenging486Octapeptide nih.govcapes.gov.br
Phe-Leu-Asn-Glu-Phe-Leu-His-ValSalmon byproduct protein hydrolysateABTS radical scavenging152Octapeptide nih.govcapes.gov.br
Asp-His-ValBovine bone extract hydrolysateDPPH radical scavengingNot specifiedContributes to antioxidant capacity frontiersin.org
Cyclo(His-Pro)ArabidopsisGAPC1 inhibition~200Enzymatic modulation oup.comnih.govoup.comresearchgate.netdntb.gov.ua

Note: IC50 values represent the concentration of the peptide required to inhibit 50% of the radical activity or enzyme activity. Lower IC50 values indicate higher potency.

Advanced Analytical Methodologies for His Val Quantification and Detection

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS)

LC-MS, particularly LC-MS/MS, is a widely used and powerful technique for peptide analysis due to its ability to separate complex mixtures and provide specific detection based on mass-to-charge ratio and fragmentation patterns dshs-koeln.dewaters.comnih.gov. This coupling is essential for achieving both chromatographic separation and sensitive, selective detection of His-Val.

Method Development for this compound Quantification

Method development for this compound quantification using LC-MS involves optimizing several parameters, including chromatographic separation and mass spectrometric detection. For peptide analysis by LC-MS/MS, typical approaches involve reversed-phase chromatography using columns like C18 or phenyl phases, coupled with electrospray ionization (ESI) in positive ion mode waters.commdpi.comresearchgate.net. Mobile phases often consist of aqueous and organic solvents, such as acetonitrile (B52724) and water, with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency waters.comnih.govresearchgate.net. The mass spectrometer is typically operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to enhance specificity and sensitivity by monitoring specific precursor-to-product ion transitions characteristic of this compound waters.commdpi.comcigb.edu.cu.

While specific method development details solely for this compound were not extensively detailed in the search results, general principles for peptide LC-MS/MS method development apply. Studies on other peptides demonstrate the use of optimized mobile phases, gradient elution, and specific mass transitions for quantification waters.comnih.govcigb.edu.cu. For instance, a UPLC-MS/MS method for the simultaneous determination of several amino acids, including histidine and valine, in human plasma utilized acetonitrile and 0.1% formic acid as mobile phases and monitored specific m/z transitions in positive ESI mode researchgate.net.

Validation of LC-MS Methods for Peptide Analysis

Validation of LC-MS methods for peptide analysis, including dipeptides like this compound, is crucial to ensure their reliability, accuracy, and reproducibility. Validation typically follows guidelines set by regulatory bodies and involves assessing parameters such as sensitivity, specificity, linearity, accuracy, precision, matrix effect, recovery, and stability dshs-koeln.denih.govcigb.edu.curesearchgate.net.

Sensitivity: Determined by the lower limit of detection (LLOD) and lower limit of quantification (LLOQ), representing the lowest concentrations that can be reliably detected and quantified, respectively dshs-koeln.decigb.edu.cu.

Specificity: Assessed by analyzing blank samples and samples containing potential interferences to ensure that the method specifically measures the target peptide dshs-koeln.deresearchgate.net.

Linearity: Evaluated by analyzing a series of standards at different concentrations to establish a linear relationship between the peptide concentration and the instrument response waters.comresearchgate.netcigb.edu.cu.

Accuracy and Precision: Determined by analyzing quality control samples at different concentration levels to assess the closeness of measured values to the true values (accuracy) and the variability among replicate measurements (precision) dshs-koeln.denih.govresearchgate.netcigb.edu.cu. Intra-day and inter-day precision and accuracy are typically evaluated nih.govcigb.edu.cumdpi.com.

Matrix Effect: Assessed to understand the influence of the sample matrix on the ionization efficiency of the analyte dshs-koeln.denih.govcigb.edu.curesearchgate.netijpsonline.com. This is particularly important for biological samples.

Recovery: Evaluated to determine the efficiency of the sample preparation procedure in extracting the peptide from the matrix dshs-koeln.decigb.edu.curesearchgate.net.

Stability: Assessed to ensure the peptide is stable in the sample matrix under various storage and handling conditions nih.govcigb.edu.cu.

Validation studies on LC-MS/MS methods for other peptides have reported successful validation across these parameters, demonstrating good sensitivity (LLOQs in the low ng/mL range), specificity with no significant interference, acceptable recovery rates, and good precision and accuracy dshs-koeln.denih.govcigb.edu.cumdpi.comresearchgate.net.

Capillary Electrophoresis (CE) for Dipeptide Separation and Analysis

Capillary Electrophoresis (CE) is another powerful technique for the separation and analysis of charged molecules, including peptides and amino acids acs.orgoup.comdiva-portal.orgespci.fr. CE offers high separation efficiency, short analysis times, and low sample and solvent consumption. It is particularly well-suited for the separation of polar and charged compounds that may be challenging to retain on reversed-phase LC columns without derivatization mdpi.comacs.org.

CE can be coupled with various detectors, including UV-Vis absorbance and mass spectrometry espci.fr. For dipeptides like this compound, CE can separate them based on their charge-to-size ratio in a capillary filled with an electrolyte solution acs.org. Method development in CE involves optimizing parameters such as the composition and pH of the background electrolyte, applied voltage, and capillary dimensions to achieve optimal separation and resolution acs.orgdiva-portal.org. The use of additives in the background electrolyte, such as cyclodextrins or micelles, can further tune the separation selectivity, particularly for chiral separations or challenging mixtures of amino acids and peptides acs.orgdiva-portal.org.

While direct examples of CE method development specifically for this compound quantification were not prominently found, CE has been successfully applied for the separation and analysis of various amino acids and peptides, demonstrating its potential for this compound analysis acs.orgoup.comdiva-portal.org. Studies have shown baseline separation of multiple amino acids using optimized CE conditions diva-portal.org.

Electrochemical Methods for this compound Detection

Electrochemical methods offer sensitive and cost-effective approaches for the detection of electroactive species. Some amino acids and peptides containing electroactive functional groups, such as histidine residues, can be detected using electrochemical techniques researchgate.netrsc.orgmdpi.com. The imidazole (B134444) ring in histidine is known to exhibit electrochemical activity under certain conditions.

Electrochemical detection typically involves measuring the current or potential generated by the oxidation or reduction of the analyte at an electrode surface mdpi.com. Various electrochemical techniques, such as cyclic voltammetry and differential pulse voltammetry, can be employed mdpi.com. The development of electrochemical sensors modified with specific materials, such as carbon dots or peptides, can enhance the sensitivity and selectivity for target analytes researchgate.netmdpi.com.

While specific studies on the electrochemical detection of the this compound dipeptide were not extensively found, research on electrochemical sensors for other histidine-containing peptides or individual amino acids like histidine and tryptophan demonstrates the feasibility of this approach researchgate.netrsc.orgmdpi.com. For example, an electrochemical sensor modified with an octapeptide containing histidine residues was developed for the detection of mercury ions, leveraging the interaction with the peptide researchgate.net. Another study explored the electrochemical behavior of tryptophan using a modified glassy carbon electrode mdpi.com. These studies suggest that electrochemical methods hold potential for the detection of this compound, possibly through the electrochemical activity of its histidine residue.

Sample Preparation and Enrichment Strategies for Complex Matrices

Analyzing this compound in complex matrices, such as biological fluids (e.g., plasma, urine) or food samples, often requires effective sample preparation and enrichment strategies to remove interfering substances and concentrate the analyte chromatographyonline.comresearchgate.net. The choice of sample preparation method depends on the nature of the matrix and the concentration of this compound.

Common sample preparation techniques for peptides in complex matrices include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) researchgate.netcigb.edu.cuijpsonline.comresearchgate.netchromatographyonline.com.

Protein Precipitation: A simple and rapid method that involves adding an organic solvent to the sample to precipitate proteins, leaving the peptides in the supernatant researchgate.netcigb.edu.cuijpsonline.com.

Liquid-Liquid Extraction (LLE): Involves partitioning the analyte between two immiscible liquid phases to isolate it from interfering components researchgate.net.

Solid-Phase Extraction (SPE): A versatile technique that uses a solid stationary phase to selectively retain the analyte while interfering substances are washed away cigb.edu.curesearchgate.netchromatographyonline.com. SPE can also be used to concentrate the analyte. Different types of SPE cartridges are available, including reversed-phase, ion-exchange, and mixed-mode sorbents, allowing for selection based on the chemical properties of the peptide mdpi.com.

Studies on peptide analysis in biological fluids highlight the importance of efficient sample preparation to minimize matrix effects and improve method sensitivity and robustness nih.govcigb.edu.cuijpsonline.comchromatographyonline.com. For instance, SPE has been successfully used for the extraction of peptides from plasma and urine prior to LC-MS/MS analysis dshs-koeln.decigb.edu.curesearchgate.net.

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric assays are optical methods that can be used for the quantification of analytes based on their light absorption or fluorescence properties cellbiolabs.comekb.egiajpr.comdenovix.comcreative-enzymes.com. These methods often involve a reaction that produces a colored or fluorescent product proportional to the concentration of the analyte.

For peptides and amino acids, spectrophotometric and fluorometric assays often require derivatization with chromogenic or fluorogenic reagents to introduce detectable properties cellbiolabs.comiris-biotech.defishersci.com. For example, reagents like ninhydrin (B49086) are used in spectrophotometric assays for amino acids, producing a colored compound. Fluorogenic reagents, such as o-phthaldialdehyde (OPA) or fluorescamine, react with primary amines in peptides and amino acids to form fluorescent derivatives iris-biotech.defishersci.com.

While general principles for spectrophotometric and fluorometric assays for amino acids and peptides exist, specific assay development details solely for this compound were not extensively found in the search results. However, the presence of a primary amine group in this compound suggests that it could potentially be amenable to derivatization with reagents used in general amino acid and peptide assays cellbiolabs.comfishersci.com. Fluorometric assays are known for their high sensitivity compared to absorbance-based methods denovix.com. The development of such assays for this compound would involve optimizing the derivatization reaction conditions and the detection wavelengths.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Roles and Signaling Pathways

While dipeptides are recognized for their roles as building blocks of proteins and intermediates in metabolism, there is growing evidence suggesting that they possess specific, independent biological activities researchgate.net. Future research on His-Val is expected to delve deeper into identifying novel biological roles beyond its metabolic function. This could involve investigating its potential as a signaling molecule or its interaction with specific proteins or enzymes researchgate.netontosight.ai. Studies on other dipeptides have indicated involvement in cellular signaling and enzyme regulation ontosight.ai. For instance, some dipeptides can influence enzyme activity or be transported into cells by specific systems, affecting amino acid availability and metabolism ontosight.ai. Research into cyclic dipeptides, such as cyclo(His-Pro), has revealed roles in plant growth stimulation and interactions with signaling pathways like TOR (TARGET OF RAPAMYCIN) oup.com. Although this compound is a linear dipeptide, these findings highlight the potential for small peptides to engage in complex biological processes. Future studies could employ targeted approaches to identify specific receptors or binding partners for this compound and map out the downstream signaling cascades it might influence. This could involve techniques such as pull-down assays, reporter gene assays, and advanced microscopy to visualize cellular interactions. Understanding these potential signaling roles could uncover new physiological or pathological processes where this compound plays a part.

Development of Advanced Synthetic Methodologies

Efficient and scalable synthesis of this compound is crucial for both fundamental research and potential applications. Current peptide synthesis methods include chemical synthesis (liquid phase and solid phase) and enzymatic synthesis google.combachem.com. While chemical synthesis allows for precise control over structure, it often involves protection and deprotection steps and can lead to racemic mixtures, making it less economical and environmentally friendly google.com. Enzymatic synthesis offers a more environmentally benign approach but can face challenges with yield and specificity google.com. Future directions in this compound synthesis will likely focus on developing more advanced and sustainable methodologies. This could include optimizing existing solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) techniques, perhaps incorporating novel coupling reagents or reaction conditions to improve efficiency, yield, and purity bachem.commdpi.compeptide.com. Microwave heating, for example, has been explored to accelerate solid-phase synthesis mdpi.compeptide.com. Another avenue is the exploration of biocatalytic methods, potentially engineering enzymes with enhanced specificity and activity for this compound formation google.com. The development of continuous flow synthesis methods could also offer advantages in terms of scalability and process control. Furthermore, research into the synthesis of modified this compound analogs with altered properties or enhanced stability could open up new research avenues and potential applications.

Integration of Multi-Omics Data for Systems-Level Understanding

Biological processes are complex and involve interactions across multiple molecular layers, including genomics, transcriptomics, proteomics, and metabolomics metwarebio.comnih.gov. To gain a comprehensive understanding of this compound's role within biological systems, future research will increasingly rely on the integration of multi-omics data metwarebio.comnih.govcmbio.io. By combining data from different omics platforms, researchers can build more complete pictures of how this compound levels correlate with gene expression patterns, protein abundance, and the presence of other metabolites metwarebio.comnih.gov. This systems-level approach can help identify potential pathways that regulate this compound metabolism, the biological processes it influences, and its interactions within complex biological networks metwarebio.comnih.gov. For example, integrated transcriptomics and metabolomics analysis can link changes in gene expression to alterations in metabolite profiles, providing insights into the functional roles and regulatory mechanisms of molecules like this compound metwarebio.com. Future studies could involve conducting multi-omics studies in various biological contexts where this compound is detected, such as specific tissues, cell types, or under different physiological or pathological conditions. Advanced bioinformatics tools and computational modeling will be essential for integrating these diverse datasets, identifying meaningful correlations, and constructing predictive models of this compound's biological impact nih.govmixomics.org.

Innovations in Computational Design and Prediction

Computational approaches are becoming increasingly powerful tools in peptide research, enabling the prediction of peptide properties, interactions, and potential biological activities mdpi.comacs.orgrsc.orgresearchgate.net. For this compound, future research will likely leverage computational design and prediction to accelerate discovery. This could involve using quantitative structure-activity relationship (QSAR) models to predict this compound's potential biological functions based on its chemical structure mdpi.com. Molecular docking and dynamics simulations can be employed to model the interactions of this compound with potential protein targets, providing insights into binding affinity and mechanisms mdpi.comacs.orgfrontiersin.org. Computational methods can also aid in the design of this compound analogs with improved properties, such as enhanced stability or targeted activity mdpi.com. Furthermore, computational screening of large libraries of dipeptides could help identify other peptides with similar or synergistic activities to this compound rsc.orgresearchgate.net. Machine learning algorithms can be trained on existing data to predict this compound's behavior in different biological environments or its potential as a building block for larger functional molecules mdpi.comrsc.org. The integration of computational predictions with experimental validation will be a key aspect of future research in this area.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the purity of synthetic His-Val?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is the gold standard for purity analysis. Pair this with mass spectrometry (MS) to confirm molecular weight and detect impurities. Calibrate using certified this compound standards, and validate results with triplicate runs to ensure reproducibility. For quantification, integrate peak areas and compare against a calibration curve .
  • Data Example :

MethodDetection Limit (ppm)Precision (% RSD)
HPLC-UV0.11.5
LC-MS0.052.0

Q. How should researchers design stability studies for this compound in aqueous solutions?

  • Methodology : Use accelerated stability testing under varying pH (2–9), temperatures (4°C, 25°C, 40°C), and light exposure. Monitor degradation via HPLC at intervals (0, 7, 14, 30 days). Include controls with antioxidants (e.g., ascorbic acid) to assess stabilization efficacy. Statistical analysis (ANOVA) can identify significant degradation pathways .

Q. What are the best practices for synthesizing this compound in a laboratory setting?

  • Methodology : Solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids is widely used. Optimize coupling efficiency by adjusting reaction time, temperature, and activator agents (e.g., HBTU/HOBt). Confirm stepwise success via Kaiser test or LC-MS. Purify crude products via reverse-phase HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound bioactivity data across studies?

  • Methodology : Conduct a systematic meta-analysis to identify variables causing discrepancies (e.g., cell line variability, assay conditions). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake assays). Replicate experiments under standardized protocols and apply statistical models (e.g., mixed-effects regression) to account for heterogeneity .

Q. What strategies optimize this compound’s bioavailability in in vivo models?

  • Methodology : Use pharmacokinetic (PK) profiling to assess absorption, distribution, and metabolism. Modify this compound formulation via liposomal encapsulation or PEGylation. Compare bioavailability metrics (AUC, Cmax) across formulations and apply compartmental modeling to predict dosing regimens .

Q. How can advanced spectroscopic techniques clarify this compound’s conformational dynamics?

  • Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (2D NOESY, TOCSY) to study solution-state structures. Pair with molecular dynamics (MD) simulations to model intramolecular interactions. Validate with circular dichroism (CD) spectroscopy to monitor secondary structural changes under varying solvent conditions .

Q. What experimental designs address conflicting data on this compound’s role in enzymatic inhibition?

  • Methodology : Use enzyme kinetics (Michaelis-Menten plots) to measure inhibition constants (Ki). Compare results across substrate concentrations and enzyme isoforms. Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics and identify allosteric effects .

Data Analysis & Reporting Guidelines

Q. How should researchers statistically analyze dose-response data for this compound in cell-based assays?

  • Methodology : Fit data to a sigmoidal curve (logistic regression) to calculate EC50/IC50 values. Use software (e.g., GraphPad Prism) for nonlinear regression and confidence interval estimation. Report variability with standard error of the mean (SEM) and validate assumptions via residual plots .

Q. What frameworks ensure ethical rigor in this compound studies involving animal models?

  • Methodology : Adhere to ARRIVE guidelines for experimental design, including randomization, blinding, and power analysis. Document ethical approvals (IACUC) and justify sample sizes using pre-hoc power calculations. Report adverse events transparently in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.